molecular formula C21H19N3O5S B5909188 4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide

4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide

Cat. No. B5909188
M. Wt: 425.5 g/mol
InChI Key: JWJQEKBVWFAQKS-HYARGMPZSA-N
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Description

4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide, commonly known as MNBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonohydrazide derivative that has shown promising results in various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of MNBB involves the inhibition of various enzymes and proteins. MNBB binds to the active site of enzymes and blocks their activity, leading to a decrease in their function. Additionally, MNBB has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MNBB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. MNBB has also been shown to inhibit the activity of cholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. Additionally, MNBB has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

MNBB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MNBB has also been shown to have a high affinity for various enzymes and proteins, making it a useful tool for studying their activity. However, MNBB has some limitations for lab experiments. It has been shown to have some cytotoxicity, which may limit its use in certain experiments. Additionally, MNBB has a low solubility in water, which may limit its use in aqueous environments.

Future Directions

There are several future directions for the study of MNBB. One potential direction is the development of MNBB as an anticancer agent. Further studies are needed to determine the efficacy and safety of MNBB as a cancer treatment. Another potential direction is the development of MNBB as a fluorescent probe for the detection of metal ions. Further studies are needed to determine the specificity and sensitivity of MNBB for different metal ions. Additionally, MNBB could be further studied for its potential as an enzyme inhibitor, which could lead to the development of new drugs for various diseases.

Synthesis Methods

The synthesis of MNBB involves the reaction of 4-methylbenzenesulfonylhydrazide with 4-nitrobenzaldehyde in the presence of a base catalyst. The reaction yields a yellow crystalline product that is purified by recrystallization. The purity and identity of the compound are confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

MNBB has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, cholinesterase, and urease. MNBB has also been studied for its potential as an anticancer agent, where it has shown promising results in inhibiting the growth of cancer cells. Additionally, MNBB has been used as a fluorescent probe for the detection of metal ions such as copper and zinc.

properties

IUPAC Name

4-methyl-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-16-2-12-21(13-3-16)30(27,28)23-22-14-17-6-10-20(11-7-17)29-15-18-4-8-19(9-5-18)24(25)26/h2-14,23H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJQEKBVWFAQKS-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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